1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propan-1-one
CAS No.:
Cat. No.: VC16474067
Molecular Formula: C18H20O5
Molecular Weight: 316.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20O5 |
|---|---|
| Molecular Weight | 316.3 g/mol |
| IUPAC Name | 1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propan-1-one |
| Standard InChI | InChI=1S/C18H20O5/c1-11-17(22-2)9-5-12(18(11)23-3)4-8-15(20)14-7-6-13(19)10-16(14)21/h5-7,9-10,19,21H,4,8H2,1-3H3 |
| Standard InChI Key | CJLKVUXHHYYFMC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1OC)CCC(=O)C2=C(C=C(C=C2)O)O)OC |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a bifurcated aromatic system connected by a propan-1-one linkage. The first aromatic ring is a 2,4-dihydroxyphenyl group, while the second is a 2,4-dimethoxy-3-methylphenyl group. This structural arrangement confers unique electronic and steric properties:
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The 2,4-dihydroxyphenyl moiety provides two phenolic hydroxyl groups, enabling hydrogen bonding and oxidation reactions .
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The 2,4-dimethoxy-3-methylphenyl group introduces methoxy substituents, which enhance lipophilicity and modulate electron density across the aromatic system .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 869743-37-3 |
| Molecular Formula | C₁₈H₂₂O₄ |
| Molecular Weight | 302.36 g/mol |
| Synonyms | Nivitol, UP302 |
The compound’s solubility profile is influenced by its polar hydroxyl and nonpolar methoxy groups, rendering it moderately soluble in organic solvents such as ethanol and dimethyl sulfoxide .
Biological Activity and Mechanism of Action
Tyrosinase Inhibition
The compound’s primary biological role lies in its inhibition of tyrosinase, the rate-limiting enzyme in melanin biosynthesis. Tyrosinase catalyzes two reactions: the hydroxylation of tyrosine to L-DOPA and the oxidation of L-DOPA to dopaquinone. By binding to the enzyme’s active site, 1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propan-1-one disrupts these processes through competitive inhibition .
Key Findings:
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Dual Inhibition Mechanism: The compound suppresses both monophenolase and diphenolase activities of tyrosinase, a rarity among natural inhibitors .
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Potency Comparison: Preliminary studies suggest its inhibitory efficacy exceeds that of kojic acid, a benchmark tyrosinase inhibitor, though quantitative IC₅₀ values remain undisclosed in non-restricted sources .
Antioxidant Properties
The phenolic hydroxyl groups confer radical-scavenging activity, enabling the compound to neutralize reactive oxygen species (ROS) implicated in oxidative stress and skin aging. This dual functionality—tyrosinase inhibition and antioxidant activity—positions it as a multifunctional agent in cosmetic formulations .
Applications in Cosmetic and Dermatological Therapeutics
Hyperpigmentation Management
The compound is incorporated into topical formulations targeting:
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Melasma: By reducing melanin synthesis, it alleviates irregular pigmentation caused by hormonal fluctuations.
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Post-Inflammatory Hyperpigmentation: It mitigates dark spots resulting from acne or skin trauma.
Cosmetic Product Development
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Serums and Creams: Typically formulated at concentrations ≤2% to balance efficacy and skin tolerance.
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Synergistic Formulations: Often combined with vitamin C derivatives or retinoids to enhance depigmenting effects.
Comparative Analysis with Analogous Compounds
Table 2: Structural and Functional Analogues
| Compound Name | Key Structural Features | Biological Activity |
|---|---|---|
| Kojic Acid | γ-Pyrone derivative | Tyrosinase inhibition (IC₅₀ ~5 μM) |
| Arbutin | Hydroquinone glucoside | Competitive tyrosinase inhibition |
| 1-(3,4-Dimethoxyphenyl)propan-2-one | Methoxy-substituted propanone | Antioxidant, potential CYP inhibition |
The comparative analysis underscores 1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propan-1-one’s unique advantage in combining tyrosinase inhibition with antioxidant capacity, a profile less common in single-molecule agents.
Future Research Directions
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Mechanistic Elucidation: Detailed kinetic studies to quantify inhibition constants (Kᵢ) for monophenolase and diphenolase activities.
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Clinical Trials: Human studies to establish efficacy in melasma treatment and long-term safety.
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Formulation Optimization: Nanoencapsulation to enhance skin penetration while minimizing irritation.
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